molecular formula C9H18N2O2S B1270841 (R)-4-Aminomethyl-thiazolidine-3-carboxylic acid tert-butyl ester CAS No. 391248-13-8

(R)-4-Aminomethyl-thiazolidine-3-carboxylic acid tert-butyl ester

Cat. No.: B1270841
CAS No.: 391248-13-8
M. Wt: 218.32 g/mol
InChI Key: XRUIGLRQDKZXKJ-SSDOTTSWSA-N
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Description

®-4-Aminomethyl-thiazolidine-3-carboxylic acid tert-butyl ester is a chiral compound that belongs to the class of thiazolidines Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Aminomethyl-thiazolidine-3-carboxylic acid tert-butyl ester typically involves the following steps:

    Formation of Thiazolidine Ring: The thiazolidine ring can be synthesized by the reaction of cysteine or its derivatives with aldehydes or ketones under acidic conditions.

    Introduction of Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where an amine reacts with an aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride.

    Esterification: The carboxylic acid group is esterified using tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of ®-4-Aminomethyl-thiazolidine-3-carboxylic acid tert-butyl ester may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the thiazolidine ring is oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

®-4-Aminomethyl-thiazolidine-3-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral drugs and catalysts.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-4-Aminomethyl-thiazolidine-3-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical reactions. It may also interact with enzymes that process sulfur-containing substrates, influencing metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.

    Thiazolidine-4-carboxylic acid: Used in the synthesis of peptides and as a prodrug.

    Cysteamine: A degradation product of cysteine with applications in medicine.

Uniqueness

®-4-Aminomethyl-thiazolidine-3-carboxylic acid tert-butyl ester is unique due to its specific chiral configuration and the presence of both an aminomethyl group and a tert-butyl ester. These features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

tert-butyl (4R)-4-(aminomethyl)-1,3-thiazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2S/c1-9(2,3)13-8(12)11-6-14-5-7(11)4-10/h7H,4-6,10H2,1-3H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUIGLRQDKZXKJ-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CSCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CSC[C@H]1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501170572
Record name 1,1-Dimethylethyl (4R)-4-(aminomethyl)-3-thiazolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501170572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

391248-13-8
Record name 1,1-Dimethylethyl (4R)-4-(aminomethyl)-3-thiazolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=391248-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (4R)-4-(aminomethyl)-3-thiazolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501170572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 391248-13-8
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